molecular formula C19H21BrN4O B2882242 3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797321-20-0

3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

カタログ番号 B2882242
CAS番号: 1797321-20-0
分子量: 401.308
InChIキー: MTFMOXNPGYZFIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide” is a complex organic molecule. It is related to a class of compounds known as benzamides . These compounds have been studied for their potential as selective and orally bioavailable inhibitors of the discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .

科学的研究の応用

Phosphodiesterase Inhibitors

A significant area of research involving pyrazolopyrimidines focuses on their role as phosphodiesterase (PDE) inhibitors. Studies have explored the synthesis and inhibitory activity of various derivatives, highlighting their potential in treating cardiovascular diseases and cognitive impairments. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibition of cGMP specific (type V) phosphodiesterase, indicating their potential for oral antihypertensive activity (Dumaitre & Dodic, 1996). Additionally, the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for treating cognitive deficits associated with schizophrenia and Alzheimer's disease underscores the therapeutic promise of these compounds (Li et al., 2016).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. A notable study synthesized a novel series of pyrazolopyrimidines demonstrating cytotoxic activity against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting a dual therapeutic potential in cancer and inflammation management (Rahmouni et al., 2016).

Antimicrobial Activity

The synthesis of new pyrazole, fused pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives has been explored for their antimicrobial activity. These studies reveal that certain derivatives exhibit significant activity against various bacterial and fungal pathogens, highlighting the potential of pyrazolopyrimidines in developing new antimicrobial agents (Abunada et al., 2008).

Analgesic and Antiparkinsonian Activities

Research into pyridine derivatives, including those incorporating the pyrazolopyrimidine structure, has shown promising analgesic and antiparkinsonian activities. These findings suggest the versatility of pyrazolopyrimidines in addressing neurological disorders and pain management (Amr et al., 2008).

作用機序

The mechanism of action of similar compounds involves inhibition of the enzymatic activity of DDR1 . These compounds bind with DDR1 and inhibit its kinase activities . They also potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential as a DDR1 inhibitor for anticancer drug discovery . More studies are needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

特性

IUPAC Name

3-(2-bromophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFMOXNPGYZFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。